![molecular formula C18H19N3S B12564414 4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine CAS No. 303162-47-2](/img/structure/B12564414.png)
4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the cyclization of appropriate precursors. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridylamine moiety, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The compound may also influence specific signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and thiamine (Vitamin B1) share the thiazole ring structure.
Pyridylamine Derivatives: Compounds such as 2-aminopyridine and 4-aminopyridine are structurally related due to the presence of the pyridylamine moiety.
Uniqueness
4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridylamine is unique due to the combination of the thiazole and pyridylamine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to simpler thiazole or pyridylamine derivatives.
Propiedades
Número CAS |
303162-47-2 |
|---|---|
Fórmula molecular |
C18H19N3S |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
4-[4-(3-methylphenyl)-2-propyl-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C18H19N3S/c1-3-5-16-21-17(13-7-4-6-12(2)10-13)18(22-16)14-8-9-20-15(19)11-14/h4,6-11H,3,5H2,1-2H3,(H2,19,20) |
Clave InChI |
LNXNHTDOLUEEHG-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=C(S1)C2=CC(=NC=C2)N)C3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[tert-Butyl(diphenyl)silyl]oxy}methyl)benzene-1,3-diol](/img/structure/B12564331.png)
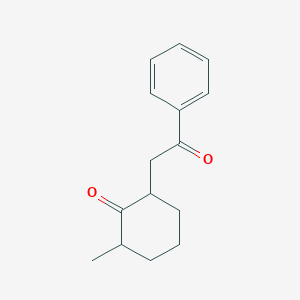
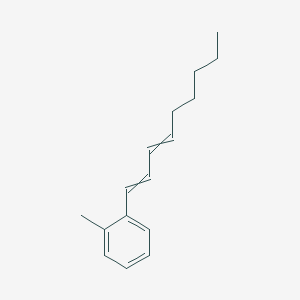
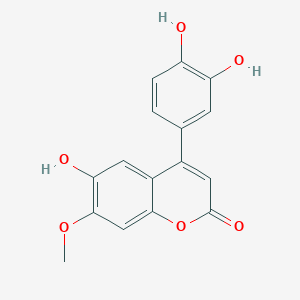



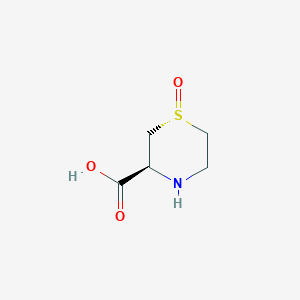
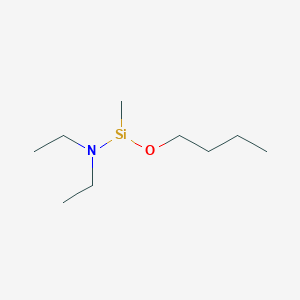
![Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-](/img/structure/B12564388.png)
![Naphthalene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12564402.png)
![(3beta,4beta,5alpha)-20-(Dimethylamino)-3-[(2-methylbut-2-enoyl)amino]pregnan-4-yl acetate](/img/structure/B12564409.png)
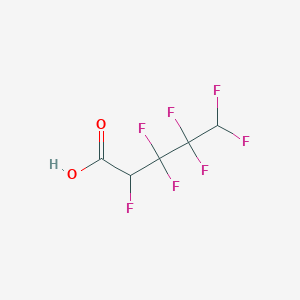
![9-Amino-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane-9-carboxamide](/img/structure/B12564425.png)
